molecular formula C13H20N2O2 B8441588 2-isobutyl-N-methoxy-6,N-dimethyl-isonicotinamide

2-isobutyl-N-methoxy-6,N-dimethyl-isonicotinamide

Cat. No.: B8441588
M. Wt: 236.31 g/mol
InChI Key: FWNBTIQBFWGGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isobutyl-N-methoxy-6,N-dimethyl-isonicotinamide is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

N-methoxy-N,2-dimethyl-6-(2-methylpropyl)pyridine-4-carboxamide

InChI

InChI=1S/C13H20N2O2/c1-9(2)6-12-8-11(7-10(3)14-12)13(16)15(4)17-5/h7-9H,6H2,1-5H3

InChI Key

FWNBTIQBFWGGPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CC(C)C)C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-6-(2-methyl-propyl)-isonicotinic acid (3.80 g, 16.5 mmol) in DCM (50 mL), DIPEA (10.7 g, 82.7 mmol) followed by TBTU (6.37 g, 19.9 mmol) is added. The mixture is stirred at rt for 10 min before N,O-dimethylhydroxylamine (1.94 g, 19.9 mmol) is added. The mixture is stirred at rt for 1 h before it is diluted with DCM, washed with sat. aq. NaHCO3, followed by water, dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silic gel eluting with heptane:EA 1:1 to give 2-isobutyl-N-methoxy-6,N-dimethyl-isonicotinamide (3.37 g) as a colourless oil; LC-MS: tR=0.61 min; 1H NMR (CDCl3): δ 0.95 (d, J=6.8 Hz, 6H), 2.06-2.18 (m, 1H), 2.60 (s, 3H), 2.69 (d, J=7.3 Hz, 2H), 3.37 (s, 3H), 3.57 (s, 3H), 7.13 (s, 1H), 7.18 (s, 1H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
10.7 g
Type
reactant
Reaction Step Two
Name
Quantity
6.37 g
Type
reactant
Reaction Step Three
Quantity
1.94 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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